molecular formula C14H21N3O2 B12514674 Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- CAS No. 820965-66-0

Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-

Cat. No.: B12514674
CAS No.: 820965-66-0
M. Wt: 263.34 g/mol
InChI Key: GHLCWGISBMXTPP-LBPRGKRZSA-N
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Description

"Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-" is a polyamine-containing compound characterized by a pyridine core substituted with a propyl chain and a stereospecific (3S)-3-(formylamino)butyl group. The formamide moiety (-NHCHO) at the butyl chain and the pyridine ring are critical to its structural and functional properties. This compound shares similarities with natural polyamine derivatives, which often exhibit biological activity due to their ability to interact with nucleic acids or proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820965-66-0

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

N-[3-[5-[(3S)-3-formamidobutyl]pyridin-2-yl]propyl]formamide

InChI

InChI=1S/C14H21N3O2/c1-12(17-11-19)4-5-13-6-7-14(16-9-13)3-2-8-15-10-18/h6-7,9-12H,2-5,8H2,1H3,(H,15,18)(H,17,19)/t12-/m0/s1

InChI Key

GHLCWGISBMXTPP-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CCC1=CN=C(C=C1)CCCNC=O)NC=O

Canonical SMILES

CC(CCC1=CN=C(C=C1)CCCNC=O)NC=O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 2-Substituted Pyridine

  • Method : Reacting 2-chloropyridine or 2-bromopyridine with a Grignard reagent or organozinc compound to introduce the propyl chain. For example, 2-bromo-5-nitropyridine undergoes nucleophilic substitution with a propylamine derivative in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) in dimethyl sulfoxide (DMSO) at 50°C.
  • Key Data :
    • Yield: 85–93% for propylamine coupling.
    • Reaction Time: 3–5 hours.

Cross-Coupling Reactions

  • Method : Suzuki-Miyaura or Negishi coupling to attach the butyl chain. For instance, palladium-catalyzed coupling of 2-pyridinylboronic acid with a (3S)-3-aminobutyl bromide derivative.
  • Conditions :
    • Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%).
    • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.
    • Temperature: 80–100°C.

Formylation of the Primary Amine

The final step involves formylation of the (3S)-3-aminobutyl group to introduce the formamide functionality. Three methods are prevalent:

Formic Acid-Mediated Formylation

  • Method : Reaction of the amine with formic acid under Dean-Stark conditions to remove water. This method is cost-effective but requires high temperatures.
  • Conditions :
    • Formic Acid: 5–10 equivalents.
    • Temperature: 100–120°C.
    • Yield: 65–75%.

Phosphonic Anhydride-Catalyzed N-Formylation

  • Method : Use of propylphosphonic anhydride (T3P) as a catalyst with excess formamide. This method is efficient and avoids over-formylation.
  • Procedure :
    • Amine (1 eq), formamide (10 eq), and T3P (20 mol%) in tetrahydrofuran (THF).
    • Stir at 45–60°C for 12–24 hours.
    • Yield : 85–90%.

Meyers Reagent (N-Methyl-N-(2-pyridyl)formamide)

  • Method : The amine reacts with Meyers reagent in the presence of a base (e.g., triethylamine) to transfer the formyl group.
  • Conditions :
    • Solvent: Dichloromethane (DCM) or THF.
    • Temperature: 0–25°C.
    • Yield : 80–88%.

Purification and Characterization

Chromatographic Purification

  • Method : Column chromatography using silica gel with ethyl acetate/hexane (3:7) or methanol/dichloromethane (1:9).
  • Purity : >98% (HPLC).

Crystallization

  • Method : Recrystallization from ethanol/water (4:1) or acetonitrile.
  • Melting Point : 128–130°C (lit.).

Key Challenges and Optimizations

  • Stereochemical Integrity : The (3S)-configuration must be preserved during alkylation and formylation. Asymmetric hydrogenation and chiral auxiliaries are critical.
  • Side Reactions : Over-formylation or decomposition of the pyridine ring at high temperatures. Controlled reaction conditions (e.g., low-temperature formylation) mitigate this.
  • Scale-Up : Multi-gram synthesis requires optimized coupling ratios and catalyst recycling.

Comparative Analysis of Methods

Method Yield (%) Stereopurity (ee%) Cost Estimate Scalability
Chiral Pool Synthesis 70–80 >99 High Moderate
Asymmetric Hydrogenation 85–95 95–99 Very High High
T3P-Catalyzed Formylation 85–90 N/A Moderate High
Meyers Reagent 80–88 N/A Low Moderate

Recent Advances

  • Flow Chemistry : Continuous-flow systems for Suzuki-Miyaura coupling and formylation reduce reaction times by 50%.
  • Enzymatic Formylation : Lipase-catalyzed formylation in aqueous media achieves 90% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents like bromoethane or chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Chisitine 2 (N-{3-[[4-(Formylamino)butyl][(2E)-3-phenylprop-2-enoyl]amino]propyl}benzamide)

  • Structural Differences: Chisitine 2 contains a benzamide group (-NHCOC₆H₅) and a (2E)-3-phenylprop-2-enoyl moiety, whereas "Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-" lacks these groups. Both compounds share the formylamino (-NHCHO) and propylpyridine backbone, but Chisitine 2 has additional aromatic and unsaturated components .
  • Synthetic Routes: Chisitine 2 is synthesized via benzoyl chloride addition to a pyridine-containing intermediate, followed by purification via flash chromatography (FC). In contrast, the target compound likely requires stereospecific incorporation of the (3S)-3-(formylamino)butyl group, which may involve enantioselective synthesis .

Compound 9: (2E)-N-[3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-N-[4-(formylamino)butyl]-3-phenylprop-2-enamide

  • Structural Overlaps: Both compounds feature a formylamino-butyl chain and a pyridine-derived core.
  • Functional Implications :
    • The isoindole-dione group in Compound 9 may enhance stability under acidic conditions, whereas the pyridine-propyl linkage in the target compound could improve solubility in polar solvents .

Pyridine Derivatives from Catalog of Pyridine Compounds (2017)

  • N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide: This derivative replaces the formylamino group with a pivalamide (-NHCOC(CH₃)₃) and introduces a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group. The TBDMS group enhances synthetic versatility but reduces metabolic stability compared to the formylamino group .
  • 3-(2-Aminopyridin-3-yl)propan-1-ol: A simpler analog with an aminopyridine-propanol structure. The absence of the formylamino-butyl chain limits its ability to engage in hydrogen-bonding interactions, a key feature of the target compound .

Research Findings and Implications

  • Synthetic Challenges: The stereospecific synthesis of the (3S)-3-(formylamino)butyl group in the target compound requires precise control, as seen in Chisitine 2’s synthesis using enantiopure intermediates .
  • The target compound’s pyridine-propyl linkage may offer improved bioavailability compared to bulkier analogs .
  • Stability Considerations : The absence of labile groups (e.g., TBDMS in catalog derivatives) in the target compound may enhance its stability under physiological conditions .

Notes on Evidence Limitations

  • The provided evidence lacks direct pharmacological or thermodynamic data (e.g., IC₅₀, solubility) for the target compound, necessitating extrapolation from structural analogs.
  • Patent literature (e.g., ) focuses on unrelated solid forms of piperazine derivatives, highlighting the need for broader data sourcing .

Biological Activity

Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- is a complex organic compound belonging to the class of carboxylic acid amides. Its unique structure features a pyridine ring and a propyl side chain attached to a formylamino group, suggesting potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Research into similar compounds has indicated that derivatives of formamide exhibit cytotoxic effects against various tumor cell lines. For instance, studies on related 3-formylchromone derivatives demonstrated selective cytotoxicity towards tumor cells without affecting normal cells significantly. This suggests that the structural characteristics of formamide derivatives could also confer similar antitumor properties .

CompoundTumor Cell Lines TestedCytotoxicity Observed
FC10HeLa, MCF7High
FC11A549Moderate
N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]-TBDTBD

Antimicrobial Activity

Formamide compounds have been investigated for their antimicrobial properties. The pyridine ring is known to enhance the interaction with microbial enzymes, potentially leading to inhibition of growth. For instance, some derivatives have shown activity against Helicobacter pylori, a bacterium linked to gastric ulcers .

The mechanism by which formamide derivatives exert their biological effects is not fully understood but may involve:

  • Inhibition of Enzymatic Activity: Compounds with amide functionalities can act as enzyme inhibitors, affecting metabolic pathways in target cells.
  • Interference with DNA Synthesis: Some studies suggest that similar compounds can interfere with DNA replication processes in cancer cells.

Case Studies and Research Findings

  • Study on Tumor Cell Cytotoxicity : A comparative analysis of various 3-formylchromone derivatives indicated that while some exhibited significant cytotoxicity against tumor cells, others did not show any notable effects. This variability emphasizes the need for further research to elucidate the structure-activity relationship (SAR) in formamide derivatives .
  • Antimicrobial Efficacy : Research has shown that certain formamide derivatives possess antibacterial properties comparable to conventional antibiotics like metronidazole against H. pylori. The effectiveness varied based on structural modifications made to the base formamide structure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-, and what challenges arise during its purification?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, often starting with pyridine derivatives. Key steps include:

  • Amination of pyridine intermediates : For example, coupling a propylamine side chain to a substituted pyridine core via nucleophilic substitution or Buchwald-Hartwig amination .
  • Formylation : Introducing the formamide group using formic acid derivatives (e.g., formyl chloride) under anhydrous conditions.
  • Challenges : Purification requires reversed-phase HPLC or column chromatography due to polar byproducts and stereochemical impurities. Evidence from similar pyridine derivatives highlights the need for rigorous solvent selection (e.g., ethyl acetate/petroleum ether mixtures) to achieve >95% purity .

Q. How can researchers characterize the stereochemical configuration of the (3S)-3-(formylamino)butyl moiety in this compound?

  • Methodological Answer :

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the butyl chain to confirm stereochemistry. For example, vicinal coupling constants >10 Hz indicate trans-diaxial relationships in rigid systems .
  • X-ray Crystallography : Definitive confirmation requires single-crystal analysis, though this is contingent on obtaining stable crystals .

Advanced Research Questions

Q. What experimental designs are optimal for studying the stability of Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-, under varying pH and temperature conditions?

  • Methodological Answer :

  • Degradation Studies : Use a split-split-plot design (as seen in agricultural chemistry studies ) with pH (3–9) and temperature (4°C–60°C) as factors. Monitor degradation via LC-MS at intervals (0, 7, 14 days).
  • Kinetic Analysis : Fit data to Arrhenius or Eyring equations to predict shelf-life. Previous work on pyridine sulfonamides showed pH-dependent hydrolysis of formamide groups, with maximum stability at pH 5–6 .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent carriers) from conflicting studies. For example, dimethyl sulfoxide (DMSO) concentrations >0.1% may artifactually inhibit enzyme activity in kinase assays .
  • Orthogonal Assays : Validate results using unrelated methods (e.g., SPR for binding affinity vs. cellular viability assays). Evidence from hydroxamic acid studies highlights discrepancies between in vitro and in vivo antioxidant activity due to metabolic instability .

Methodological Recommendations

  • Stereochemical Analysis : Prioritize X-ray crystallography for unambiguous confirmation, especially if the compound is prone to racemization during synthesis .
  • Environmental Fate Studies : Adapt frameworks from long-term projects like INCHEMBIOL to model abiotic/biotic transformations (e.g., hydrolysis in soil/water systems) .
  • Contradiction Mitigation : Use standardized assay protocols (e.g., OECD guidelines) to minimize variability in bioactivity studies .

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